![molecular formula C27H18N4O B13149827 4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline CAS No. 652143-68-5](/img/structure/B13149827.png)
4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound features an oxazole ring fused with a quinoxaline ring, along with a diphenylaniline moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline typically involves the formation of the oxazole and quinoxaline rings followed by their fusion. One common method is the modified Pictet-Spengler reaction, which uses Cu(TFA)₂ as a catalyst to directly functionalize the C-4 position of oxazoles . This method allows for the efficient synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, quinoxaline derivatives have been shown to exhibit antimicrobial and anticancer activities by interfering with DNA synthesis and repair mechanisms .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure but lacking the oxazole ring.
Oxazolo[5,4-f]quinoxaline: A related compound with a different fusion pattern of the oxazole and quinoxaline rings.
Thiazolo[4,5-b]quinoxaline: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is unique due to its specific fusion of the oxazole and quinoxaline rings, along with the presence of the diphenylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
652143-68-5 |
|---|---|
分子式 |
C27H18N4O |
分子量 |
414.5 g/mol |
IUPAC名 |
4-([1,3]oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H18N4O/c1-3-9-20(10-4-1)31(21-11-5-2-6-12-21)22-17-15-19(16-18-22)26-30-25-27(32-26)29-24-14-8-7-13-23(24)28-25/h1-18H |
InChIキー |
HEKBVWMNHNETJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=NC6=CC=CC=C6N=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

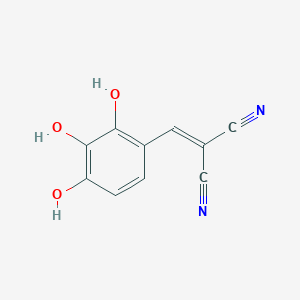
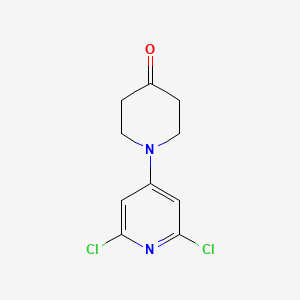
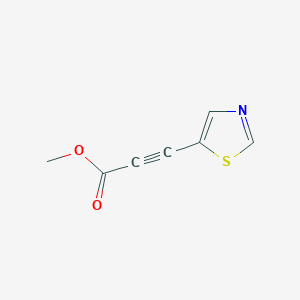
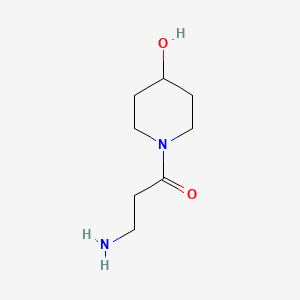
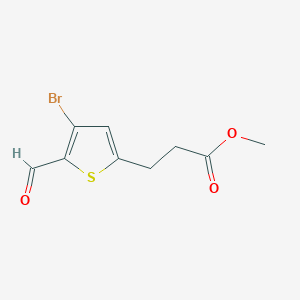

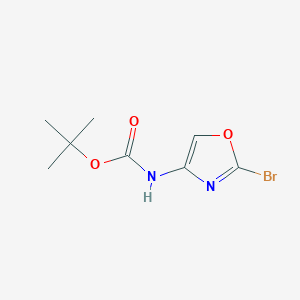
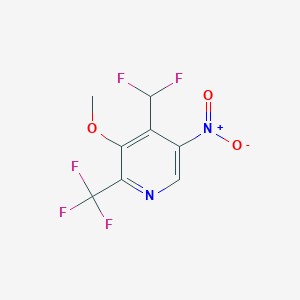
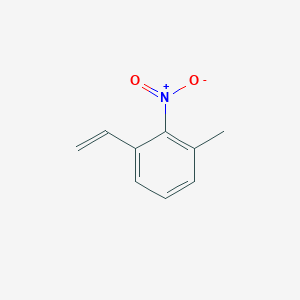
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)
